Technical Guide: Structural Elucidation and Validation of 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Technical Guide: Structural Elucidation and Validation of 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Executive Summary
This technical guide details the structural elucidation and analytical validation of 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one (CAS 1343318-18-2). This molecule represents a critical constrained amino-acid pharmacophore, often utilized as a chiral building block in the synthesis of Factor Xa inhibitors and kinase modulators.
The elucidation strategy prioritizes three critical quality attributes (CQAs):
-
Regiochemistry: Confirmation of
-arylation versus -arylation during the coupling of the lactam to the phenyl ring. -
Substituent Topology: Verification of the 2-fluoro-5-methyl substitution pattern via
F-NMR coupling analysis. -
Absolute Configuration: Determination of enantiomeric purity at the C3 chiral center using Chiral HPLC.
Part 1: Synthetic Context & Structural Ambiguities
To understand the elucidation challenges, one must recognize the genesis of the molecule. The synthesis typically involves the
Primary Structural Risks:
-
Regioisomerism: Metal-catalyzed cross-couplings can occasionally yield
-arylated imidates rather than the desired -arylated lactams. -
Atropisomerism: While unlikely to be stable at room temperature for this specific molecule, restricted rotation around the N-Aryl bond can broaden NMR signals, requiring high-temperature acquisition.
-
Racemization: The C3 proton is acidic (
to a carbonyl). Base-mediated conditions during synthesis can lead to racemization, necessitating rigorous chiral analysis.
Elucidation Workflow Visualization
Figure 1: Step-wise analytical workflow for structural certification.
Part 2: Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
. -
Calculated Mass:
Da (for ). -
Acceptance Criteria:
ppm.
Nuclear Magnetic Resonance (NMR) Strategy
The presence of the Fluorine atom provides a powerful diagnostic handle. All NMR experiments should be conducted in DMSO-d6 to prevent amine proton exchange and ensure solubility.
A.
H NMR (400 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.10 - 7.30 | Multiplets | 3H | Aromatic protons. Look for |
| NH2 | 1.80 - 2.50 | Broad Singlet | 2H | Exchangable with |
| H3 | 3.30 - 3.45 | dd | 1H | Chiral center |
| H6 | 3.50 - 3.70 | Multiplet | 2H | |
| Ar-CH3 | 2.25 - 2.35 | Singlet | 3H | Diagnostic methyl on phenyl ring. |
| H4/H5 | 1.60 - 2.10 | Multiplets | 4H | Piperidine ring methylene protons. |
B.
F NMR (376 MHz, DMSO-d6)
-
Observation: A single signal around -115 to -125 ppm .
-
Validation: The signal must appear as a multiplet (likely a quartet or broad doublet) due to coupling with the aromatic protons. If the Fluorine were absent or displaced, this signal would be missing.
C. 2D NMR: The Connectivity Proof (HMBC)
To prove the N-Arylation (vs O-arylation), we track the Heteronuclear Multiple Bond Correlation (HMBC).
-
Critical Correlation 1: The protons at H6 (piperidine ring) must show a strong cross-peak to the ipso-carbon of the phenyl ring (
). -
Critical Correlation 2: The Carbonyl Carbon (
) must correlate with H3 and H4 , but not with the aromatic protons (which would imply O-linkage in some rearranged isomers).
HMBC Correlation Diagram
Figure 2: Key HMBC correlations confirming the N1-Aryl bond and lactam integrity.
Part 3: Stereochemical Validation (Chiral HPLC)
The C3-amino center is prone to racemization. Standard reverse-phase HPLC cannot distinguish enantiomers. A validated Chiral HPLC method is mandatory.
Method Development Strategy
Based on the basic nature of the primary amine, an immobilized polysaccharide column with a basic modifier is required to prevent peak tailing.
Recommended Protocol:
-
Column: Chiralpak AD-H or Chiralpak IC (5
m, 4.6 x 250 mm). -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (utilizing the phenyl chromophore).
-
Temperature: 25°C.
Self-Validating Logic:
-
Racemic Standard: Inject a synthetic racemate first to establish the separation factor (
). A split peak confirms the method's capability. -
Blank Run: Ensure no carryover from the derivatization reagents (if used).
-
Sample Run: The single enantiomer should appear as a sharp peak. Calculate Enantiomeric Excess (
) using:
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Weigh 10-15 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Critical Step: If rotational isomers are suspected (broad peaks), heat the probe to 353 K (80°C) and re-acquire.
Protocol 2: Determination of Enantiomeric Purity[1][2]
-
Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).
-
System Suitability: Inject the racemic mixture.
-
Requirement: Resolution (
) between enantiomers .[1] -
Requirement: Tailing factor (
) .
-
-
Analysis: Inject 10
L of the test sample. -
Calculation: Integrate the area of the (R) and (S) peaks. Report
to two decimal places.
References
-
Preparation of 3-amino-piperidine compounds. World Intellectual Property Organization. WO2014083150A1. (2014). Link
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12), 775-779.[1] (2014).[1][2][3] Link
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Link
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (8th Ed). Wiley.[1] (General Reference for NMR interpretation).
Sources
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 68749752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]
